molecular formula C9H18Cl2N2O2 B13911390 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid;dihydrochloride

1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid;dihydrochloride

Cat. No.: B13911390
M. Wt: 257.15 g/mol
InChI Key: PJWJSGAKAWCFQP-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid;dihydrochloride is a chemical compound with the molecular formula C9H18Cl2N2O2. It is a derivative of cyclopropanecarboxylic acid and contains a piperazine ring substituted with a methyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid;dihydrochloride typically involves the reaction of cyclopropanecarboxylic acid with 4-methylpiperazine. The reaction is carried out in the presence of an acid binding agent to facilitate the formation of the desired product . The reaction conditions often include heating and stirring the mixture to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid;dihydrochloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid;dihydrochloride is unique due to its specific structure, which combines a cyclopropane ring with a methyl-substituted piperazine. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C9H18Cl2N2O2

Molecular Weight

257.15 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)cyclopropane-1-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H16N2O2.2ClH/c1-10-4-6-11(7-5-10)9(2-3-9)8(12)13;;/h2-7H2,1H3,(H,12,13);2*1H

InChI Key

PJWJSGAKAWCFQP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2(CC2)C(=O)O.Cl.Cl

Origin of Product

United States

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